5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine
Description
5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine is a pyrimidine derivative featuring a hydroxyl group at position 2 and a 2,4-dimethoxyphenyl substituent at position 3. Pyrimidines are aromatic heterocycles with broad applications in medicinal chemistry due to their ability to mimic nucleobases and interact with biological targets.
Properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-9-3-4-10(11(5-9)17-2)8-6-13-12(15)14-7-8/h3-7H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMLXLJXHAWIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CNC(=O)N=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680852 | |
| Record name | 5-(2,4-Dimethoxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111103-80-0 | |
| Record name | 5-(2,4-Dimethoxyphenyl)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111103-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,4-Dimethoxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the methoxy groups could yield various substituted derivatives.
Scientific Research Applications
5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Substituent and Scaffold Variations
5-(2,4-Dimethoxyphenyl)-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- Structure : Incorporates a pyrrolo[2,3-d]pyrimidine core (fused pyrrole-pyrimidine) with a 2,4-dimethoxyphenyl group at position 5 and an amine at position 2 .
- Key Differences :
- The fused pyrrole ring increases planarity and rigidity compared to the simple pyrimidine scaffold.
- The amine group (NH₂) replaces the hydroxyl group, altering hydrogen-bonding capacity.
- Biological Relevance : Part of a series tested for anti-Chagas disease activity, suggesting scaffold-dependent efficacy .
5-(2-Hydroxyphenyl)-2-hydroxypyrimidine
- Structure : Features a 2-hydroxyphenyl substituent instead of 2,4-dimethoxyphenyl .
- Lacks methoxy groups, reducing lipophilicity and electron-donating effects.
- Implications : Likely exhibits distinct pharmacokinetic profiles due to increased solubility.
5-(2,4-Difluorophenyl)-2-hydroxypyrimidine
- Structure : Substitutes 2,4-difluorophenyl for 2,4-dimethoxyphenyl .
- Increased metabolic stability compared to methoxy groups.
- Applications : Fluorinated analogs are common in drug design for improved bioavailability .
Core Heterocycle Modifications
5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
- Structure: Dihydropyrimidinone (partially saturated pyrimidine) with sulfanyl (SH) and ethyl groups .
- Key Differences: The non-aromatic dihydropyrimidinone core reduces planarity, affecting DNA/RNA mimicry. Sulfanyl and ethyl groups introduce steric bulk and redox activity.
- Biological Activity : Similar derivatives show calcium channel modulation and antihypertensive effects .
4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine
- Structure : Includes a diazenyl (N=N) linker between phenyl and pyrimidine rings .
- Key Differences :
- The azo group introduces photolability and conjugation effects, altering electronic properties.
- Chlorine substituents enhance lipophilicity but may increase toxicity.
Pharmacological and Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Electron-Donating vs. Fluorine (F) substituents, being electron-withdrawing, may improve binding to electrophilic pockets .
- Hydroxyl vs. Amine Groups: The hydroxyl group in the target compound offers hydrogen-bond donor capacity, whereas amines (e.g., in ’s Compound 4) act as both donors and acceptors, influencing target selectivity .
- Scaffold Rigidity: Fused or saturated cores (e.g., pyrrolopyrimidine, dihydropyrimidinone) restrict conformational flexibility, which can enhance specificity but reduce adaptability .
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